

Spectroscopic Characterization of N-Phenylpyridinium Chloride: A Technical Guide

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Compound of Interest

Compound Name: *N-Phenylpyridinium chloride*

CAS No.: 68579-35-1

Cat. No.: B1601562

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Executive Summary & Structural Context

N-Phenylpyridinium chloride (CAS: 13958-90-2) represents a fundamental class of heteroaromatic cations. Unlike neutral pyridine derivatives, the quaternary nitrogen imparts a permanent positive charge, creating a distinct electronic environment that drastically alters spectroscopic signatures.^[1]

For researchers in drug development, this compound is not merely a synthetic intermediate; it is a structural analog to the neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium) and a key model for studying biological redox systems (NAD⁺/NADH mimics). Accurate characterization is critical to distinguish it from unreacted precursors (Zincke salts) and to assess purity in toxicological assays.

Structural Logic

The molecule consists of two aromatic systems connected by a C-N bond.

- Ring A (Pyridinium): Electron-deficient, highly deshielded protons.^[1]
- Ring B (Phenyl): Electron-rich relative to Ring A, but inductively deactivated by the cationic nitrogen.

- Counterion (Chloride): Affects solubility and crystal packing but is "silent" in standard

¹H NMR and UV-Vis, though visible in elemental analysis and specific ion chromatography.

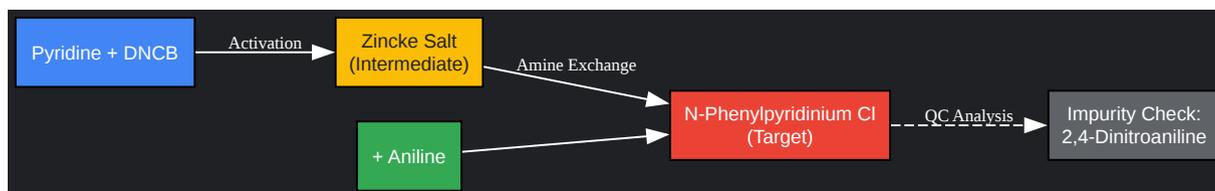
Synthesis & Impurity Profiling (The Zincke Pathway)

To understand the spectroscopic noise, one must understand the source. **N-Phenylpyridinium chloride** is typically synthesized via the Zincke Reaction.[2]

Reaction Logic:

- Activation: Pyridine reacts with 2,4-dinitrochlorobenzene (DNCB) to form the Zincke Salt (N-(2,4-dinitrophenyl)pyridinium chloride).
- Exchange: The Zincke salt reacts with aniline (primary amine).[3] The aniline nitrogen displaces the dinitrophenylamine moiety, yielding the target N-phenylpyridinium cation.

Critical QC Checkpoint: Spectroscopy must confirm the complete removal of the 2,4-dinitrophenyl byproduct and unreacted aniline.



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Figure 1: The Zincke synthesis pathway highlights the critical impurities (DNP derivatives) that must be ruled out during spectroscopic characterization.

Nuclear Magnetic Resonance (¹H NMR)

NMR is the gold standard for structural validation. The positive charge on the nitrogen exerts a massive deshielding effect, particularly on the

-protons of the pyridine ring.

Protocol:

- Solvent: DMSO-d

is preferred over CDCl

. The salt is sparingly soluble in chloroform, and DMSO prevents aggregation/stacking effects that broaden peaks.

- Concentration: 10-15 mg/mL.
- Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[1]

Interpretation Guide

The spectrum is defined by the Pyridinium Shift. Normal pyridine

-protons appear around 8.6 ppm. In N-phenylpyridinium, the cationic charge shifts these downfield, often exceeding 9.0 ppm.[1]

Data Table:

H NMR Assignments (400 MHz, DMSO-d

)

Position	Proton Type	Chemical Shift (, ppm)	Multiplicity	Integration	Mechanistic Insight
Py-2,6	-CH	9.25 - 9.40	Doublet (Hz)	2H	Closest to cationic N+; most deshielded.
Py-4	-CH	8.75 - 8.85	Triplet	1H	Para to N+; resonance deshielding.
Py-3,5	-CH	8.25 - 8.35	Triplet (pseudo)	2H	Meta to N+; less affected by induction.
Ph-2,6	Ortho-CH	7.80 - 7.90	Multiplet	2H	Shielded relative to Py ring; distinct from Py-
Ph-3,4,5	Meta/Para	7.60 - 7.75	Multiplet	3H	Overlapping aromatic signals.[1]

Self-Validating Logic:

- The Integral Ratio: You must observe a 2:1:2 (Pyridine) to 5 (Phenyl) ratio. Any deviation suggests the presence of unreacted aniline (which would show broad NH peaks ~5-6 ppm) or Zincke salt (distinct DNP protons at 8.9, 8.6, and 8.3 ppm).[1]
- The Water Peak: In DMSO-d

, the chloride counterion is hygroscopic. Expect a water peak at 3.33 ppm. If this peak is huge, dry your sample; water exchange can broaden the

-proton signals.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" verification, particularly useful for solid-state purity checks.

Protocol:

- Method: ATR (Attenuated Total Reflectance) is sufficient.^[1] For higher resolution of lattice waters, use a KBr pellet.^[1]
- Scan Range: 4000 – 600 cm

Key Diagnostic Bands:

- C=N / C=C Stretching (Pyridinium): Look for strong bands at 1630 cm and 1480 cm

. The 1630 band is often shifted higher than neutral pyridine due to the ring tightening effect of the positive charge.

- Monosubstituted Phenyl Ring: Two strong peaks at ~760 cm and ~690 cm

(C-H out-of-plane bending).

- Absence of N-H: A clean sample should not have N-H stretches (3300-3500 cm). Presence indicates residual aniline or aniline hydrochloride.

Electronic Spectroscopy (UV-Vis)

While simple pyridinium salts are colorless, N-phenylpyridinium derivatives often exhibit color due to charge-transfer (CT) interactions or extended conjugation.

Protocol:

- Solvent: Methanol or Acetonitrile (UV cutoff < 200 nm).[1]
- Concentration:

M.

Spectral Features:

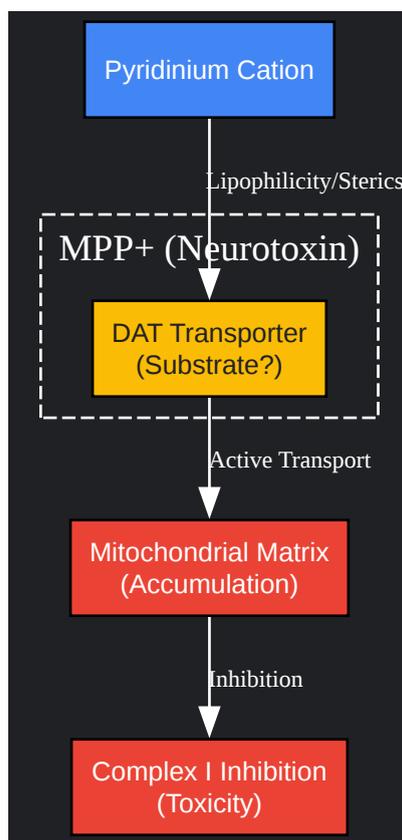
- : ~250-260 nm (High intensity, of aromatic rings).[1]
- Shoulder: ~300-310 nm.
- Visual Check: The Zincke salt precursor is intensely colored (red/orange) due to the nitro groups. The product should be significantly paler (tan/yellow). A red solution indicates incomplete reaction.

Safety & Toxicology Context (MPP+ Distinction)

It is vital for the application scientist to distinguish N-Phenylpyridinium from MPP+ (1-methyl-4-phenylpyridinium).

- MPP+: A potent neurotoxin. It is a substrate for the Dopamine Transporter (DAT), accumulates in dopaminergic neurons, and inhibits Mitochondrial Complex I.[1][4]
- N-Phenylpyridinium: While structurally similar, the N-phenyl group is bulkier than the N-methyl group of MPP+. This steric bulk alters its affinity for DAT. However, as a lipophilic cation, it still possesses the potential to accumulate in mitochondria driven by the membrane potential ().[1]

Handling: Treat as a potential mitochondrial toxin. Use nitrile gloves and work in a fume hood to avoid inhalation of dust.



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Figure 2: Mechanistic pathway for pyridinium toxicity.[1] N-Phenylpyridinium shares the mitochondrial accumulation potential of MPP+ but differs in transporter affinity.

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